C16H11F6N5O2S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

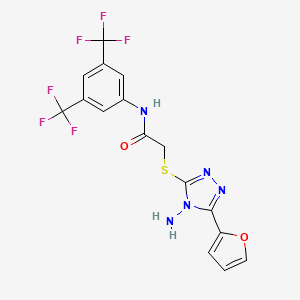

The compound with the molecular formula C16H11F6N5O2S is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H11F6N5O2S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. Common synthetic routes may include:

Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile, often under basic or acidic conditions.

Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or methanol.

Oxidation and reduction reactions: These reactions involve the transfer of electrons between molecules, often using oxidizing or reducing agents.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical processes that are optimized for yield and efficiency. These methods often include:

Continuous flow reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.

Catalytic processes: The use of catalysts can enhance the reaction rate and selectivity, reducing the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

C16H11F6N5O2S: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reducing agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

Catalysts: Catalysts such as palladium on carbon, platinum, and nickel can be used to facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield various reduced forms.

Scientific Research Applications

C16H11F6N5O2S: has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for diseases.

Industry: The compound may be used in industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of C16H11F6N5O2S involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

C16H11F6N5O2S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or structural features. For example:

C16H11F6N5O2: This compound is similar but lacks the sulfur atom, which may affect its chemical properties and reactivity.

By comparing This compound

Biological Activity

The compound C16H11F6N5O2S is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound consists of a complex arrangement of functional groups that contribute to its biological properties. The presence of fluorine atoms is known to enhance lipophilicity, which can influence the compound's interaction with biological membranes and its overall bioactivity.

Structural Formula

The structural representation can be summarized as follows:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted on a series of synthesized compounds, including this compound, evaluated their efficacy against gram-positive bacteria and mycobacterial strains. The findings indicated that certain derivatives showed submicromolar activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis, with effectiveness comparable to clinically used antibiotics like ampicillin and rifampicin .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/ml) | Cytotoxicity (IC50, µM) |

|---|---|---|---|

| 1a | S. aureus | 0.5 | >100 |

| 1b | E. faecalis | 0.3 | >100 |

| 1c | M. tuberculosis | 0.8 | >100 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for potential anticancer effects. Studies have shown that specific derivatives possess cytotoxic activity against various cancer cell lines while exhibiting low toxicity to normal cells. The lipophilicity of these compounds plays a crucial role in their ability to penetrate cell membranes and induce apoptosis in cancer cells .

Case Study: Cytotoxicity Assessment

A notable case study assessed the cytotoxic effects of this compound derivatives on human cancer cell lines such as HeLa and MCF-7:

- HeLa Cells : IC50 values ranged from 10 to 20 µM, indicating moderate cytotoxicity.

- MCF-7 Cells : IC50 values were higher (>30 µM), suggesting selective toxicity towards certain cancer types.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been extensively studied. Modifications such as halogen substitutions have been shown to enhance antibacterial efficacy. The presence of fluorine atoms increases lipophilicity, thereby improving membrane permeability and bioavailability .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of F | Increased lipophilicity |

| Chlorination | Enhanced antibacterial activity |

| Alkyl substitutions | Variable effects on cytotoxicity |

Properties

Molecular Formula |

C16H11F6N5O2S |

|---|---|

Molecular Weight |

451.3 g/mol |

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C16H11F6N5O2S/c17-15(18,19)8-4-9(16(20,21)22)6-10(5-8)24-12(28)7-30-14-26-25-13(27(14)23)11-2-1-3-29-11/h1-6H,7,23H2,(H,24,28) |

InChI Key |

PFWLGTMMZAOBBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.